N-cyclopentyl-2-fluoro-4-nitrobenzamide
Overview
Description
N-cyclopentyl-2-fluoro-4-nitrobenzamide is a chemical compound with the molecular formula C12H13FN2O3 and a molecular weight of 252.24 g/mol.
Preparation Methods
The synthesis of N-cyclopentyl-2-fluoro-4-nitrobenzamide typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Amidation: The formation of the amide bond by reacting the intermediate with cyclopentylamine.
The reaction conditions for these steps often involve the use of strong acids for nitration, fluorinating agents for fluorination, and coupling reagents for amidation .
Chemical Reactions Analysis
N-cyclopentyl-2-fluoro-4-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis .
Scientific Research Applications
N-cyclopentyl-2-fluoro-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
N-cyclopentyl-2-fluoro-4-nitrobenzamide can be compared with similar compounds such as:
N-cyclopentyl-4-nitrobenzamide: Lacks the fluorine atom, resulting in different reactivity and stability.
N-cyclopentyl-2-fluorobenzamide: Lacks the nitro group, affecting its biological activity.
N-cyclopentyl-2-fluoro-4-aminobenzamide: The nitro group is reduced to an amine, altering its chemical properties.
Properties
IUPAC Name |
N-cyclopentyl-2-fluoro-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSQMOLVQNWPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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